4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
Description
The compound 4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a quinazolinone derivative characterized by a thioether-linked 2-chloro-4-fluorobenzyl group at position 2 of the quinazolinone core. A methylene bridge connects the quinazolinone to a benzamide moiety substituted with an N-propyl group. This structure combines lipophilic (chloro-fluorobenzyl, propyl) and hydrogen-bonding (amide) features, which may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
4-[[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN3O2S/c1-2-13-29-24(32)18-9-7-17(8-10-18)15-31-25(33)21-5-3-4-6-23(21)30-26(31)34-16-19-11-12-20(28)14-22(19)27/h3-12,14H,2,13,15-16H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVXQKXBCAODJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Quinazoline derivative
- Functional Groups :
- Chlorine and fluorine substitutions on the benzyl moiety
- Thioether linkage
- Amide functionality
This complex structure suggests multiple sites for interaction with biological targets, which may enhance its pharmacological profile.
Antitumor Activity
Recent studies indicate that derivatives of quinazoline compounds exhibit significant antitumor properties. For instance, compounds similar to the one have been shown to inhibit histone deacetylases (HDACs), which are crucial for cancer cell proliferation. A related study found that a fluorinated benzamide derivative demonstrated selectivity against HDAC3 with an IC50 of 95.48 nM, suggesting a promising avenue for development as an anticancer agent .
Table 1: Antitumor Efficacy of Related Compounds
Neuroprotective Effects
In addition to its antitumor activity, the compound may also exhibit neuroprotective effects. A study on a related quinazoline compound indicated that it could improve outcomes in models of epilepsy by modulating neurotransmitter levels and reducing oxidative stress . This suggests that the compound may have dual therapeutic potential in both cancer and neurological disorders.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of HDACs : By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and alter gene expression profiles.
- Neurotransmitter Modulation : Similar compounds have been shown to affect levels of serotonin and other neurosteroids, contributing to their neuroprotective effects.
- Oxidative Stress Reduction : The ability to scavenge reactive oxygen species may play a significant role in mitigating neuronal damage during seizures.
Case Studies
A case study involving a related compound demonstrated significant tumor growth inhibition in xenograft models, with a tumor growth inhibition (TGI) rate of approximately 48.89% compared to controls . This emphasizes the potential clinical relevance of these compounds in treating malignancies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Quinazolinone derivatives are often modified at positions 2 and 3 to optimize biological activity. Key comparisons include:
S-Substituted Quinazolinones
- 4-(2-(2-(Benzylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (5) : Features a benzylthio group at position 2 and a sulfonamide moiety. Exhibits a melting point (m.p.) of 260–261°C and a carbonic anhydrase (CA) inhibitory (KI) value of 50.7 nM against hCA II .
- 4-(2-(2-((4-Chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (7) : Substitution with a 4-chlorobenzylthio group improves lipophilicity, yielding a KI of 47.3 nM against hCA I .
N-Substituted Benzamide Derivatives
- 4-((2-(4-Isopropylbenzyl)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide (52) : Contains an isopropylbenzyl group and a methoxypropylamide. The bulkier isopropyl group may reduce solubility but improve membrane permeability .
Physicochemical Properties
Notes:
- Melting points correlate with molecular symmetry and intermolecular forces. The target compound’s chloro-fluorobenzyl group may elevate its m.p. compared to simpler alkylthio derivatives .
- Yields for similar compounds range from 65% to 88%, depending on substituent complexity and reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
